(4-Methoxybenzyl)-(2-methoxybenzyl)-amine hydrochloride
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Overview
Description
(4-Methoxybenzyl)-(2-methoxybenzyl)-amine hydrochloride is an organic compound that features two methoxybenzyl groups attached to an amine
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (4-Methoxybenzyl)-(2-methoxybenzyl)-amine hydrochloride typically involves the reaction of 4-methoxybenzyl chloride and 2-methoxybenzyl chloride with an amine under controlled conditions. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate to facilitate the nucleophilic substitution reaction. The resulting amine is then converted to its hydrochloride salt by treatment with hydrochloric acid .
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of continuous flow reactors to ensure efficient mixing and reaction control. The use of ultrasound or microwave irradiation can also enhance reaction rates and yields .
Chemical Reactions Analysis
Types of Reactions
(4-Methoxybenzyl)-(2-methoxybenzyl)-amine hydrochloride can undergo various chemical reactions, including:
Oxidation: The methoxy groups can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The compound can be reduced to form the corresponding amine.
Substitution: The methoxy groups can be substituted with other functional groups under appropriate conditions
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Reagents like halogens or sulfonyl chlorides can be used for substitution reactions
Major Products Formed
Oxidation: Formation of 4-methoxybenzaldehyde or 4-methoxybenzoic acid.
Reduction: Formation of the corresponding primary or secondary amine.
Substitution: Formation of various substituted benzyl derivatives
Scientific Research Applications
(4-Methoxybenzyl)-(2-methoxybenzyl)-amine hydrochloride has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its structural similarity to biologically active compounds.
Industry: Utilized in the synthesis of specialty chemicals and intermediates for pharmaceuticals.
Mechanism of Action
The mechanism of action of (4-Methoxybenzyl)-(2-methoxybenzyl)-amine hydrochloride involves its interaction with specific molecular targets. The methoxy groups can participate in hydrogen bonding and other interactions with biological molecules, influencing their activity. The amine group can form ionic bonds with acidic residues in proteins, affecting their function .
Comparison with Similar Compounds
Similar Compounds
- 4-Methoxybenzyl chloride
- 2-Methoxybenzyl chloride
- 4-Methoxybenzoyl chloride
- 3-Methoxybenzyl chloride
Uniqueness
(4-Methoxybenzyl)-(2-methoxybenzyl)-amine hydrochloride is unique due to the presence of two methoxybenzyl groups, which can confer distinct chemical and biological properties.
Properties
IUPAC Name |
1-(4-methoxyphenyl)-N-[(2-methoxyphenyl)methyl]methanamine;hydrochloride |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H19NO2.ClH/c1-18-15-9-7-13(8-10-15)11-17-12-14-5-3-4-6-16(14)19-2;/h3-10,17H,11-12H2,1-2H3;1H |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XRBRGFHURDKLIB-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)CNCC2=CC=CC=C2OC.Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H20ClNO2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
293.79 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
436099-93-3 |
Source
|
Record name | Benzenemethanamine, 4-methoxy-N-[(2-methoxyphenyl)methyl]-, hydrochloride (1:1) | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=436099-93-3 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
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